molecular formula C11H13N3S B2364790 2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine CAS No. 886899-59-8

2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine

Cat. No. B2364790
CAS RN: 886899-59-8
M. Wt: 219.31
InChI Key: UTBPFWLURBLDPW-UHFFFAOYSA-N
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Description

The compound “2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole derivatives involves various synthetic routes . For instance, Yurttas et al. developed 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide . Another example is the preparation of 2- (4- ( (1 H -benzo [d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide in two steps .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .

Scientific Research Applications

Pharmaceutical Applications

Imidazole, the core structure of these compounds, is known for its broad range of chemical and biological properties . It is a key component in many commercially available drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Anticancer Activity

Imidazole derivatives have shown potential as anticancer agents . For instance, Yurttas et al. developed imidazole derivatives and evaluated their antitumor potential against two different cancer cell lines such as C6 (rat glioma) and HepG2 (human) .

Antibacterial Activity

Imidazole derivatives have been reported to show antibacterial activity . Narasimhan et al. synthesized imidazole derivatives and evaluated their antimicrobial potential against S. aureus, B. subtilis, and E. coli .

Antioxidant Activity

Imidazole derivatives have been reported to show antioxidant activity . They have been used as antioxidants for lubricants .

Chemosensor Applications

Imidazole derivatives have been used as chemosensors for hypochlorite and Cu 2+ ions .

Functional Materials

Imidazole derivatives have been used in the development of functional materials .

Catalysis

Imidazole derivatives have been used in catalysis .

8. Solar Cells and Other Optical Applications Imidazole derivatives have been used in dyes for solar cells and other optical applications .

Future Directions

Given the broad range of chemical and biological properties of imidazole and its derivatives, there is a great potential for the development of new drugs . Future research could focus on exploring the therapeutic potential of “2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine” and similar compounds.

properties

IUPAC Name

2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c12-6-7-15-11-13-8-10(14-11)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBPFWLURBLDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine

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